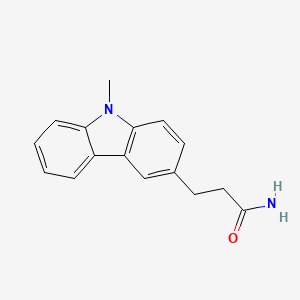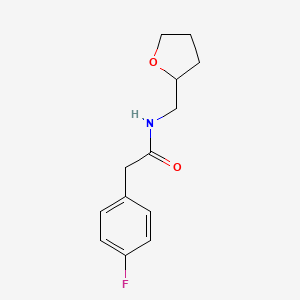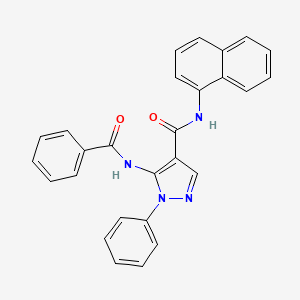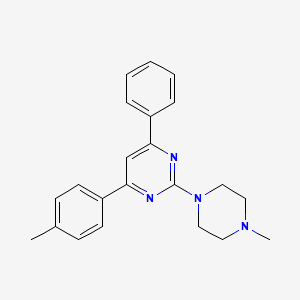![molecular formula C25H13NO3 B3869799 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3869799.png)
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione
Overview
Description
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione, commonly known as diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. DIM has been shown to have numerous health benefits, including anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione is complex and involves multiple pathways. One of the main mechanisms is through the regulation of estrogen metabolism. This compound can shift the metabolism of estrogen from the more potent form (estradiol) to the less potent form (estriol), which can reduce the risk of estrogen-dependent cancers.
This compound also has the ability to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of immune function and inflammation. Activation of AhR by this compound can lead to the production of anti-inflammatory cytokines and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has numerous biochemical and physiological effects. It can alter gene expression, modulate signaling pathways, and regulate cell cycle progression. This compound can also induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione in lab experiments include its natural origin, low toxicity, and well-established synthesis method. However, the purity of the final product is important for its use in experiments, and the synthesis process can be time-consuming and costly.
Future Directions
There are numerous future directions for research on 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione. One area of interest is its potential use in combination with other compounds for the treatment of cancer. This compound has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
Another area of interest is the use of this compound for the prevention of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential for human use.
Conclusion:
In conclusion, this compound, or diindolylmethane (this compound), is a natural compound found in cruciferous vegetables that has numerous health benefits. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising compound for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential for human use.
Scientific Research Applications
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. This compound can inhibit the growth of cancer cells, induce apoptosis (cell death), and decrease the levels of estrogen, which can promote the growth of certain types of cancer.
In addition to its anti-cancer properties, this compound has anti-inflammatory and anti-oxidant effects. It can reduce inflammation in the body, which is linked to numerous chronic diseases such as heart disease, diabetes, and Alzheimer's disease. This compound also has the ability to scavenge free radicals, which can damage cells and contribute to aging.
properties
IUPAC Name |
12-(2-hydroxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13NO3/c27-18-12-6-5-11-17(18)19-20-22(13-7-1-3-9-15(13)24(20)28)26-23-14-8-2-4-10-16(14)25(29)21(19)23/h1-12,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPAAPVGCNMMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=N3)C5=CC=CC=C5C4=O)C6=CC=CC=C6O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)



![4-[2-naphthyl(phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3869784.png)
acetonitrile](/img/structure/B3869793.png)

![2-cyano-2-[(2-methoxyphenyl)hydrazono]ethanethioamide](/img/structure/B3869813.png)
![1-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B3869815.png)
![2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B3869817.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3869822.png)
![1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B3869826.png)